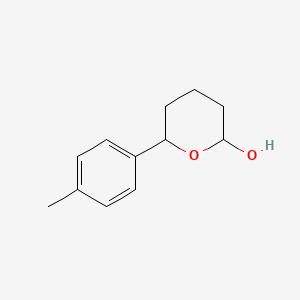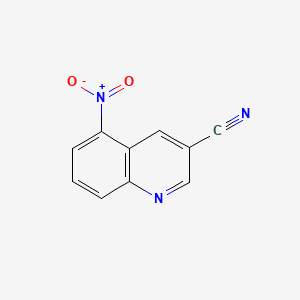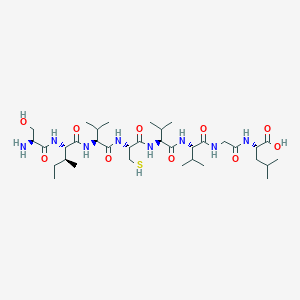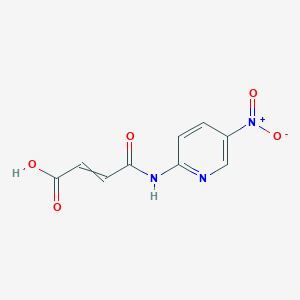
propane-1-thiol;N'-propylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane-1-thiol;N’-propylethane-1,2-diamine is a chemical compound that combines the properties of propane-1-thiol and N’-propylethane-1,2-diamine Propane-1-thiol is an alkanethiol with a thiol group attached to the first carbon of propane, while N’-propylethane-1,2-diamine is a diamine with propyl groups attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propane-1-thiol;N’-propylethane-1,2-diamine typically involves the reaction of propane-1-thiol with N’-propylethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature and stirred for a certain period to ensure complete reaction.
Industrial Production Methods
Industrial production of propane-1-thiol;N’-propylethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Propane-1-thiol;N’-propylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiols and amines.
Substitution: The thiol and amine groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group results in the formation of disulfides, while substitution reactions can yield a variety of alkylated products.
Wissenschaftliche Forschungsanwendungen
Propane-1-thiol;N’-propylethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propane-1-thiol;N’-propylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The diamine component can interact with nucleic acids and other biomolecules, influencing cellular processes. These interactions contribute to the compound’s overall biological activity and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanethiol: An alkanethiol with similar thiol functionality.
N’-propylethane-1,2-diamine: A diamine with similar amine functionality.
Ethanethiol: A simpler thiol compound with a shorter carbon chain.
Butane-1-thiol: A thiol compound with a longer carbon chain.
Uniqueness
Propane-1-thiol;N’-propylethane-1,2-diamine is unique due to the combination of thiol and diamine functionalities in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components or similar compounds.
Eigenschaften
CAS-Nummer |
651331-00-9 |
|---|---|
Molekularformel |
C8H22N2S |
Molekulargewicht |
178.34 g/mol |
IUPAC-Name |
propane-1-thiol;N'-propylethane-1,2-diamine |
InChI |
InChI=1S/C5H14N2.C3H8S/c1-2-4-7-5-3-6;1-2-3-4/h7H,2-6H2,1H3;4H,2-3H2,1H3 |
InChI-Schlüssel |
BMLWUOYLOIGCFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCCN.CCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline](/img/structure/B12516811.png)
![Cyclopropa[E]pyrido[1,2-A]pyrazine](/img/structure/B12516819.png)

![4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12516825.png)
![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)



![3-[1-(4-amino-2-fluorobut-2-en-1-yl)-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B12516848.png)
![(NE)-N-(2-methyl-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B12516850.png)
